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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B207588

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug
Development

Herein, we provide detailed application notes and experimental protocols for the total synthesis
of the Strychnos alkaloid, norfluorocurarine, as developed by the research group of
Christopher D. Vanderwal. This efficient and concise synthesis, achieved in five steps, hinges
on a key base-mediated intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke
aldehyde. This methodology offers a rapid entry into the complex core structure of many
monoterpene indole alkaloids, making it a valuable strategy for synthetic chemists.

Overview of the Synthetic Strategy

The Vanderwal synthesis of norfluorocurarine commences with the commercially available
tryptamine. The synthetic route involves the following key transformations:

N-Allylation: Protection of the primary amine of tryptamine with an allyl group.

Zincke Aldehyde Formation: Reaction of N-allyltryptamine with a Zincke salt to generate the
key dienal precursor.

Intramolecular [4+2] Cycloaddition: A base-mediated cyclization to construct the core
tetracyclic structure.

Deallylation: Removal of the N-allyl protecting group.
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e Final Cyclization: Formation of the final ring to yield norfluorocurarine.

This approach is notable for its efficiency in building molecular complexity from simple starting
materials.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the Vanderwal total
synthesis of norfluorocurarine.

Step Reaction Product Yield (%)
N-Allylation of _

1 ] N-Allyltryptamine 95
Tryptamine

5 Zincke Aldehyde Tryptamine-derived 83
Formation Zincke Aldehyde

Base-mediated
N-Allyl-dehydro-

3 Intramolecular [4+2] ) 75
- secodine
Cycloaddition
4 Deallylation Dehydro-secodine 88
5 Final Cyclization (x)-Norfluorocurarine 60
Overall Yield ~35

Experimental Protocols

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis
of norfluorocurarine.

Step 1: Synthesis of N-Allyltryptamine

Reaction: Tryptamine is reacted with allyl bromide in the presence of a base to yield N-
allyltryptamine.

Protocol:
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e To a solution of tryptamine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add
diisopropylethylamine (DIPEA, 1.2 eq).

o Slowly add allyl bromide (1.1 eq) to the solution.
¢ Allow the reaction mixture to warm to room temperature and stir for 12 hours.

e Quench the reaction with saturated aqueous sodium bicarbonate (NaHCOs) and extract with
CH2Cla.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Naz2S0a4),
and concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel to afford N-
allyltryptamine.

Step 2: Formation of the Tryptamine-Derived Zincke
Aldehyde

Reaction: N-allyltryptamine is reacted with 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt)
to form the corresponding 5-(N-allyl-N-tryptamino)-penta-2,4-dienal.

Protocol:

To a solution of N-allyltryptamine (1.0 eq) in ethanol (EtOH) at room temperature, add
sodium bicarbonate (NaHCOs, 2.0 eq).

Add 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt, 1.1 eq) in one portion.

Stir the resulting suspension at room temperature for 4 hours.

Concentrate the reaction mixture in vacuo.

Partition the residue between water and ethyl acetate (EtOAC).

Separate the organic layer, wash with brine, dry over NazSOa4, and concentrate in vacuo.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b207588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Purify the crude product by flash column chromatography on silica gel to yield the Zincke
aldehyde.

Step 3: Base-Mediated Intramolecular [4+2]
Cycloaddition

Reaction: The tryptamine-derived Zincke aldehyde undergoes a base-mediated intramolecular
Diels-Alder reaction to form the tetracyclic core.

Protocol:

Dissolve the Zincke aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

e Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

e Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) in THF.
 Stir the reaction mixture at -78 °C for 1 hour.

 Allow the mixture to warm to room temperature and stir for an additional 2 hours.

e Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with
EtOAc.

» Wash the combined organic layers with brine, dry over Na2SOa4, and concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel to afford N-allyl-
dehydro-secodine.

Step 4: Deallylation of N-Allyl-dehydro-secodine

Reaction: The N-allyl protecting group is removed to give dehydro-secodine.
Protocol:
o Dissolve N-allyl-dehydro-secodine (1.0 eq) in a mixture of CHzClz and methanol (MeOH).

o Add Wilkinson's catalyst (Rh(PPhs)sCl, 0.05 eq) and 1,3-dimethylbarbituric acid (2.0 eq).
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e Heat the reaction mixture to reflux for 2 hours.
¢ Cool the mixture to room temperature and concentrate in vacuo.

o Purify the residue by flash column chromatography on silica gel to yield dehydro-secodine.

Step 5: Final Cyclization to (*)-Norfluorocurarine

Reaction: Dehydro-secodine is treated with an acid to induce the final cyclization to form
norfluorocurarine.

Protocol:
» Dissolve dehydro-secodine (1.0 eq) in a mixture of acetic acid (AcOH) and water.
e Heat the reaction mixture at 80 °C for 6 hours.

e Cool the mixture to room temperature and carefully neutralize with saturated agueous
NaHCOs.

o Extract the aqueous layer with CH2Cl-.
e Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel to afford (+)-
norfluorocurarine.

Visualizations
Synthetic Pathway of Norfluorocurarine

Caption: Overall synthetic scheme for the total synthesis of (x)-norfluorocurarine.

Key Intramolecular [4+2] Cycloaddition

Caption: The key base-mediated intramolecular [4+2] cycloaddition step.

Disclaimer: These protocols are intended for informational purposes for qualified researchers.
Appropriate safety precautions should be taken when handling all chemicals. Reaction
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conditions may need to be optimized for specific laboratory setups.

 To cite this document: BenchChem. [Total Synthesis of Norfluorocurarine: The Vanderwal
Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b207588#total-synthesis-of-norfluorocurarine-
vanderwal-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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